![molecular formula C21H16BrN3OS B2462063 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1219902-56-3](/img/new.no-structure.jpg)
7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H16BrN3OS and its molecular weight is 438.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by a thienopyrimidinone core fused with a dihydroisoquinoline moiety. This unique structure enhances its potential biological activities, making it a significant subject of interest in medicinal chemistry and pharmacology.
The compound incorporates a bromophenyl group which is crucial for its interaction with biological targets. Its mechanism of action primarily involves the inhibition of aldo-keto reductase AKR1C3 , an enzyme implicated in various cancers, including breast and prostate cancer. The compound binds to the active site of AKR1C3, effectively blocking its function and modulating cancer progression pathways.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
- Antitubercular Activity : The compound has shown significant effectiveness against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment.
- Cancer Inhibition : It serves as a potent inhibitor of AKR1C3, indicating its role in cancer therapy.
- Cytotoxicity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- Anticancer Activity : A study assessed the cytotoxic effects of various thienopyrimidine derivatives against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibitory activity against tumor growth (IC50 values ranging from 27.6 μM to 50 μM) depending on structural modifications .
- Enzyme Inhibition : In vitro assays demonstrated that the compound inhibits PI3K isoforms at concentrations as low as 10 µM, with percentages of inhibition reaching up to 84% for specific isoforms. This suggests a promising role in targeting signaling pathways involved in tumor growth .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structure Features | Unique Properties | Biological Activity |
---|---|---|---|
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one | Thienopyrimidinone core | Antitubercular activity | Significant against Mycobacterium tuberculosis |
5-(bromophenyl)-6-methylthieno[3,2-d]pyrimidin-4(3H)-one | Methyl substitution | Different activity profile | Moderate cytotoxicity |
3-(4-bromophenyl)-2-{[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one | Contains sulfanyl group | Potential anti-cancer properties | Effective against specific cancer cell lines |
Aplicaciones Científicas De Investigación
Biological Activities
The compound has been investigated for several biological activities, particularly:
Antitubercular Activity
Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis, making it a candidate for developing new antitubercular agents. The mechanism is believed to involve the inhibition of specific enzymes essential for the survival of the bacteria.
Cancer Inhibition
7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one has shown promise as an inhibitor of aldo-keto reductase AKR1C3, an enzyme implicated in breast and prostate cancer progression. Its inhibitory action could modulate pathways involved in tumor growth and proliferation .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological assays:
- Antitubercular Assays : In vitro studies demonstrated that the compound significantly inhibits the growth of Mycobacterium tuberculosis at micromolar concentrations, suggesting its potential as a lead compound in antitubercular drug development.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that the compound effectively reduces cell viability by inducing apoptosis through the inhibition of AKR1C3. This highlights its potential application in cancer therapeutics.
Propiedades
Número CAS |
1219902-56-3 |
---|---|
Fórmula molecular |
C21H16BrN3OS |
Peso molecular |
438.34 |
Nombre IUPAC |
7-(3-bromophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16BrN3OS/c22-16-7-3-6-14(10-16)17-12-27-19-18(17)23-21(24-20(19)26)25-9-8-13-4-1-2-5-15(13)11-25/h1-7,10,12H,8-9,11H2,(H,23,24,26) |
Clave InChI |
GCFBXBYXLUCWIY-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.